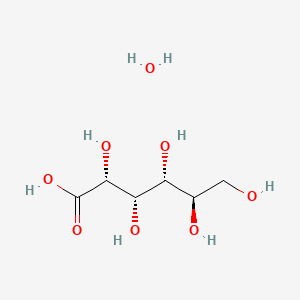

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate

Description

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate, commonly known as D-gluconic acid hydrate, is a sugar acid derived from glucose oxidation. Its IUPAC name reflects its stereochemistry and functional groups: a carboxylic acid (-COOH) and five hydroxyl (-OH) groups. Key properties include:

D-Gluconic acid is produced via glucose oxidation using O₂, hypochlorite, or fermentation . Its hydrate form is stabilized by water molecules in the crystal lattice, enhancing stability for industrial applications such as food additives, pharmaceuticals, and metal chelation .

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H2/t2-,3-,4+,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJDOQFYNPUQDU-JJKGCWMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate typically involves multi-step organic reactions. One common method includes the oxidation of hexanoic acid derivatives under controlled conditions to introduce hydroxyl groups at specific positions. The reaction conditions often require the use of strong oxidizing agents and precise temperature control to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation processes. Specific strains of bacteria or yeast can be engineered to produce the compound through metabolic pathways that introduce the necessary hydroxyl groups. This method is advantageous due to its scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce more complex derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as hydrogen atoms.

Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

It appears you're asking for information on the applications of gluconic acid, also known as (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate. Here's a breakdown of its applications based on the provided search results:

Scientific Research Applications of Gluconic Acid

- ** dissolution of elements**: Gluconic acid can influence the dissolution of elements like silicon (Si), phosphorus (P), and iron (Fe). Studies have explored its effect on the dissolution of these elements from steelmaking slag into seawater .

- pH Variation : Gluconic acid impacts the pH of solutions .

- Catalytic Upgrading : It serves as a model substrate in catalytic experiments. Gluconic acid helps researchers understand the reactivity of highly oxygenated hydroxy acids in processes like producing platform chemicals from renewable resources .

- Kraft Black Liquor Conversion : It is used in studying the conversion of hydroxy acid mixtures derived from kraft black liquor into valuable products like carboxylic acids, ketones, and hydrocarbons .

- Metal Dispersion : Gluconic acid can be used with catalysts like Palladium (Pd) on Niobium oxide (Nb2O5) to increase metal dispersion .

- Uranyl Ion Adsorption : The calcium salt of gluconic acid has been studied using molecular dynamics simulations to understand its effects on the adsorption of uranyl ions .

- Production Method : Gluconic acid can be produced through microbial fermentation .

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

D-Glucose

D-Glucose ((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal) is the precursor to gluconic acid. Key differences arise from their functional groups:

| Property | D-Gluconic Acid Hydrate | D-Glucose |

|---|---|---|

| Functional Group | Carboxylic acid + hydroxyls | Aldehyde + hydroxyls |

| Molecular Formula | C₆H₁₄O₈ | C₆H₁₂O₆ |

| Molar Mass | 214.17 g/mol | 180.16 g/mol |

| Acidity | Acidic (pKa 3.86) | Non-acidic |

| Applications | Food preservative, metal chelator | Energy source, fermentation |

| Oxidation State | Oxidized form of glucose | Reducing sugar |

Glucose is metabolized by microorganisms during food spoilage, while gluconic acid inhibits microbial growth via its acidic properties .

Metal Gluconate Salts

Gluconic acid forms stable complexes with metals, used in supplements and pharmaceuticals:

These salts retain gluconic acid’s biocompatibility but exhibit distinct solubility and bioavailability due to metal coordination .

Other Aldonic Acids

Gluconic acid belongs to the aldonic acid family, differing in stereochemistry and chain length from analogs:

Altronic and L-gulonic acids are stereoisomers with distinct metabolic roles, highlighting the importance of stereochemistry in biological activity .

Amino Derivatives

Amino-substituted analogs, such as (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, demonstrate modified bioactivity:

Amino derivatives are explored for drug development due to their enhanced interaction with biological targets .

Biological Activity

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate, commonly known as gluconic acid or its derivatives, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields.

- IUPAC Name : (2S,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid

- CAS Number : 526-97-6

- Molecular Formula : C6H12O7

- Molecular Weight : 196.16 g/mol

Gluconic acid is a naturally occurring organic acid that is stable in alkaline conditions and widely used in food and pharmaceutical industries due to its non-toxic nature and excellent chelating properties .

1. Chelating Agent

Gluconic acid exhibits strong chelating properties towards various metal ions such as calcium, iron, aluminum, and copper. This ability makes it valuable in applications like metal surface treatment and agrochemicals . The chelation process enhances the solubility of minerals and can improve their bioavailability in agricultural applications.

2. Antimicrobial Properties

Research indicates that gluconic acid has antimicrobial effects against a range of pathogens. Its mechanism involves disrupting the cell membrane integrity of bacteria and fungi . This property is particularly beneficial in food preservation and as a potential therapeutic agent against infections.

3. Impact on Mineral Dissolution

Studies have shown that gluconic acid influences the dissolution of minerals such as silicon (Si), phosphorus (P), and iron (Fe) from slag in seawater. The addition of gluconic acid increases the solubility of these minerals by altering the pH levels of the solution . This characteristic is crucial for enhancing nutrient availability in agricultural soils.

Case Study 1: Agricultural Applications

A study investigated the effect of gluconic acid on nutrient solubility from soil amendments. Results indicated that gluconic acid significantly increased phosphorus availability by up to 30% compared to controls without gluconic acid. This enhancement is attributed to the chelating action of gluconic acid on metal ions that bind phosphorus .

Case Study 2: Food Preservation

In a controlled study on food products treated with gluconic acid, researchers observed a reduction in microbial growth by 50% over a two-week period compared to untreated samples. The study concluded that gluconic acid could serve as an effective natural preservative in food products .

Research Findings

| Property | Value |

|---|---|

| Human Intestinal Absorption | +0.6019 |

| Blood Brain Barrier | +0.6092 |

| Biodegradability | Ready biodegradable (98% in 2 days) |

| Acute Toxicity (LD50) | 1.3220 mol/kg |

Gluconic acid is classified as non-carcinogenic and shows low toxicity levels in various biological assays .

Q & A

Q. How can researchers determine the molecular structure and stereochemistry of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid hydrate?

-

Methodological Answer : The compound's stereochemistry and molecular configuration can be resolved using a combination of X-ray crystallography (for absolute configuration determination) and NMR spectroscopy (to analyze spatial arrangements of hydroxyl groups and hydrogen bonding patterns). For example, H- and C-NMR can identify chiral centers, while 2D COSY and NOESY experiments map spatial proximities . Computational tools like density functional theory (DFT) can validate experimental data by predicting bond angles and energies .

-

Key Data :

| Analytical Technique | Application |

|---|---|

| X-ray crystallography | Absolute stereochemistry |

| NMR (COSY, NOESY) | Spatial arrangement of hydroxyl groups |

| DFT calculations | Validation of bond angles/energies |

Q. What are the primary functional groups influencing the reactivity of this compound, and how can they be characterized experimentally?

- Methodological Answer : The compound contains five hydroxyl groups and a carboxylic acid moiety. Reactivity can be probed via:

- FT-IR spectroscopy : Identify O-H (3200–3600 cm) and C=O (1700–1750 cm) stretches .

- Chemical derivatization : Selective protection of hydroxyl groups (e.g., acetylation with acetic anhydride) followed by LC-MS to confirm intermediates .

- pH-dependent solubility studies : Assess deprotonation of the carboxylic acid group (pKa ~2–3) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (N95 masks) if dust is generated .

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of aerosols.

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Advanced Research Questions

Q. How can researchers optimize the stereocontrolled synthesis of this compound to minimize side reactions?

- Methodological Answer :

-

Protection-Deprotection Strategy : Use temporary protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to isolate reactive sites during synthesis. Monitor intermediates via HPLC-MS .

-

Enzymatic Catalysis : Leverage lipases or ketoreductases for enantioselective reduction of ketone intermediates (e.g., from hexanoic acid derivatives) .

-

Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce racemization .

- Example Workflow :

| Step | Method | Purpose |

|---|---|---|

| 1 | Silylation of hydroxyls | Prevent unwanted oxidation |

| 2 | Enzymatic ketone reduction | Stereocontrol at C2–C5 |

| 3 | Acidic deprotection | Regenerate hydroxyl groups |

Q. How can contradictions in stereochemical data (e.g., conflicting NMR/X-ray results) be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR-derived coupling constants () with X-ray torsion angles. For example, a value >6 Hz in NMR suggests a trans-diaxial arrangement, which should align with X-ray dihedral angles .

- Computational Modeling : Use molecular dynamics simulations to assess conformational flexibility and identify dominant conformers .

- Isotopic Labeling : O-labeled hydroxyl groups can clarify hydrogen-bonding networks via IR/Raman shifts .

Q. What advanced analytical methods are suitable for detecting degradation products or impurities in synthesized batches?

- Methodological Answer :

-

LC-HRMS : Detect low-abundance degradation products (e.g., dehydrated or oxidized derivatives) with ppm-level mass accuracy .

-

Ion Mobility Spectrometry (IMS) : Separate isomers based on collisional cross-section differences.

-

Stability Studies : Accelerate degradation under stress conditions (heat, light, pH extremes) and monitor via Arrhenius kinetics .

- Key Parameters :

| Parameter | Condition | Detection Limit |

|---|---|---|

| Thermal Degradation | 40°C, 75% RH | 0.1% by LC-HRMS |

| Oxidative Degradation | 3% HO | 0.05% by IMS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.